molecular formula C12H8F2 B3355309 3,5-Difluorobiphenyl CAS No. 62351-48-8

3,5-Difluorobiphenyl

Cat. No.: B3355309
CAS No.: 62351-48-8
M. Wt: 190.19 g/mol
InChI Key: MPTWJHQTHSKJER-UHFFFAOYSA-N
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Description

3,5-Difluorobiphenyl is an organic compound with the chemical formula C12H8F2. It consists of two benzene rings connected by a single bond, with fluorine atoms substituted at the 3 and 5 positions on one of the benzene rings. This compound is a derivative of biphenyl and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluorobiphenyl can be synthesized through several methods. One common method involves the reaction of 3,5-difluorobromobenzene with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the direct fluorination of biphenyl using elemental fluorine or a fluorinating agent like sulfur tetrafluoride. This process requires careful control of reaction conditions to avoid over-fluorination and to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The biphenyl core can be oxidized to form biphenyl derivatives with additional functional groups. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated biphenyl derivatives. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

Major Products Formed

    Substitution: Formation of 3,5-dimethoxybiphenyl or 3,5-diaminobiphenyl.

    Oxidation: Formation of 3,5-difluorobenzoic acid or 3,5-difluorobenzaldehyde.

    Reduction: Formation of partially hydrogenated biphenyls or fully hydrogenated cyclohexyl derivatives.

Scientific Research Applications

3,5-Difluorobiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.

    Industry: this compound is used in the production of liquid crystal materials for display technologies and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluorobiphenyl depends on its specific application. In the context of drug development, the fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and improving lipophilicity. This can lead to increased potency and selectivity of the drug. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in the target protein, further stabilizing the drug-protein complex.

Comparison with Similar Compounds

3,5-Difluorobiphenyl can be compared with other fluorinated biphenyl derivatives, such as:

    3,3’-Difluorobiphenyl: Similar in structure but with fluorine atoms on both benzene rings. It may have different reactivity and applications.

    4,4’-Difluorobiphenyl:

    2,2’-Difluorobiphenyl: Fluorine atoms are ortho to each other, which can result in steric hindrance and unique chemical behavior.

The uniqueness of this compound lies in the specific positioning of the fluorine atoms, which can influence its reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-5-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTWJHQTHSKJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515444
Record name 3,5-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62351-48-8
Record name 3,5-Difluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62351-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 3,5-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Combine 1-bromo-3,5-difluorobenzene (0.863 mL, 7.50 mmol) and phenylboronic acid (1.22 g, 10.00 mmol) and subject to conditions described in Method G to yield 1.3 g of 3,5-difluorobiphenyl.
Quantity
0.863 mL
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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